

# P7170 Inhibitor: A Technical Guide to its Impact on Angiogenesis Signaling Pathways

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## Compound of Interest

Compound Name: P7170

Cat. No.: B609811

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## Introduction

**P7170** is a novel, orally bioavailable small molecule inhibitor demonstrating potent anti-tumor and anti-angiogenic properties. This technical guide provides an in-depth analysis of **P7170**'s mechanism of action, with a specific focus on its effects on key signaling pathways involved in angiogenesis. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential and molecular interactions of this compound.

**P7170** uniquely targets both the mechanistic target of rapamycin (mTOR) complexes, mTORC1 and mTORC2, and the Activin receptor-like kinase 1 (ALK1), a member of the TGF- $\beta$  receptor superfamily.<sup>[1][2]</sup> This dual inhibitory profile distinguishes **P7170** from other mTOR inhibitors and contributes to its significant anti-angiogenic activity, which is primarily mediated through the inhibition of ALK1.<sup>[1]</sup>

## Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory activity of **P7170** from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of **P7170**

Target/Assay	Cell Line	IC50 Value	Reference
p-p70S6K (T389) phosphorylation	-	< 10 nmol/L	[1]
p-AKT (S473) phosphorylation	-	< 10 nmol/L	[1]
Cell Growth Inhibition	Prostate, Ovarian, Colon, Renal Cancer Cell Lines	Marked Inhibition	[1]
mTOR Kinase Activity	-	4.4 nmol/L	
ALK1 Kinase Activity	-	47 nmol/L	
pS6 (Ser235/236)	PC3	2.7 nmol/L	
pAKT (Ser473)	PC3	12.4 nmol/L	
Cell Growth Inhibition	A431 (EGFR wild type)	10 nM	[3]
Cell Growth Inhibition	A549 (KRAS mutant)	5 nM	[3]
Cell Growth Inhibition	H460 (KRAS mutant)	7 nM	[3]

Table 2: In Vivo Anti-Tumor Efficacy of **P7170**

Tumor Model	Dose	Tumor Growth Inhibition (%)	Reference
PC3 (Prostate) Xenograft	3 mg/kg	28%	[4]
PC3 (Prostate) Xenograft	10 mg/kg	67%	[4]
PC3 (Prostate) Xenograft	12.5 mg/kg	60%	[4]
PC3 (Prostate) Xenograft	15 mg/kg	76%	[4]
Renal Xenograft	5 mg/kg	68%	[4]
Ovarian Xenograft	10 mg/kg	78%	[4]
Colon Xenograft	15 mg/kg	80%	[4]
Hepatocellular Xenograft	20 mg/kg	53%	[4]
H460 NSCLC Xenograft	5 mg/kg	~53%	[3]
H460 NSCLC Xenograft	10 mg/kg	~66%	[3]
H460 NSCLC Xenograft	20 mg/kg	88%	[3]

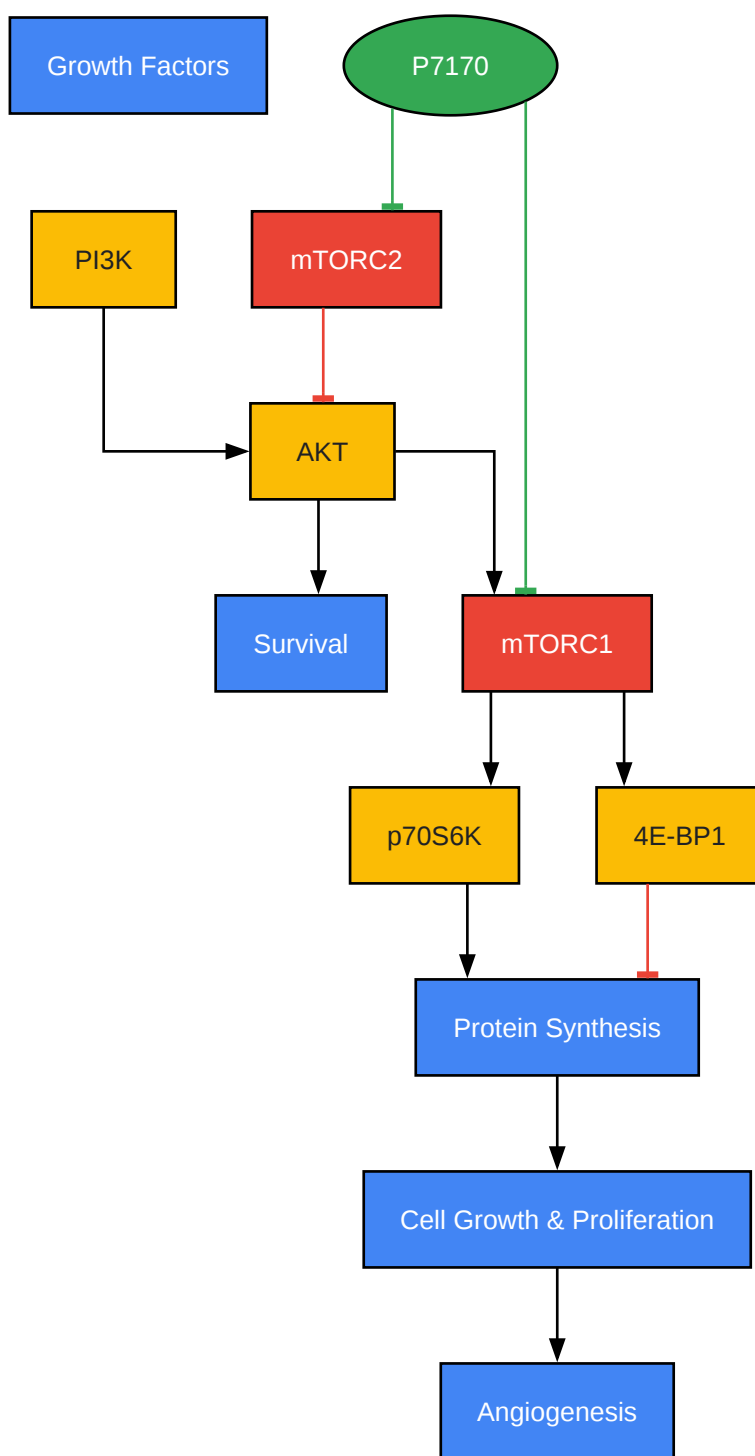
## Core Signaling Pathways Affected by P7170

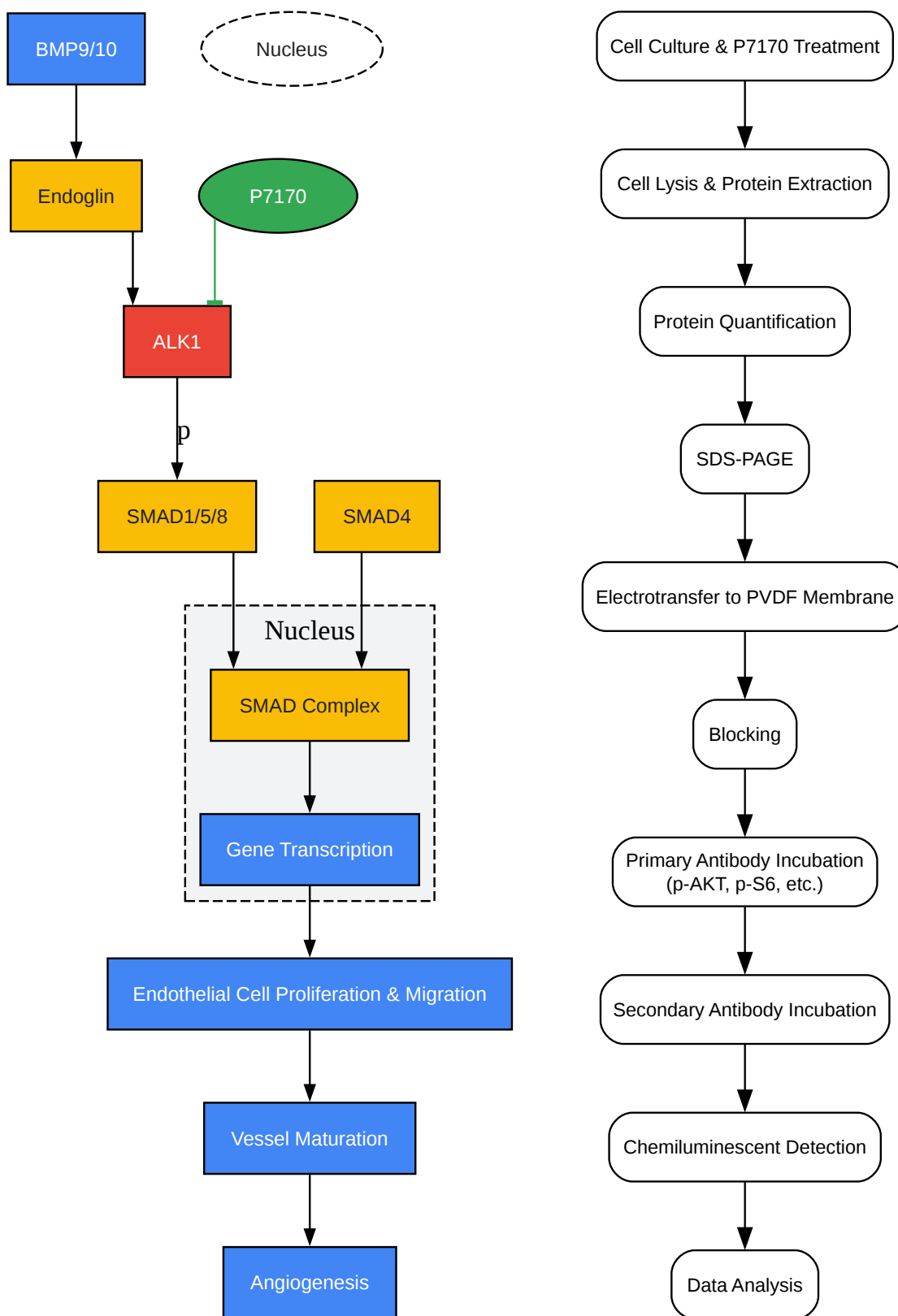
**P7170** exerts its anti-angiogenic and anti-tumor effects by modulating two critical signaling pathways: the PI3K/AKT/mTOR pathway and the ALK1 pathway.

### PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[4] **P7170** inhibits both mTORC1 and mTORC2 complexes. Inhibition of mTORC1

leads to the reduced phosphorylation of its downstream effectors, p70S6K and 4E-BP1, which are crucial for protein synthesis and cell cycle progression.[3][5] The inhibition of mTORC2 results in decreased phosphorylation of AKT at Serine 473, which impairs the activation of downstream survival signals.[1][3]





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